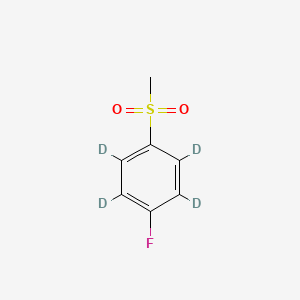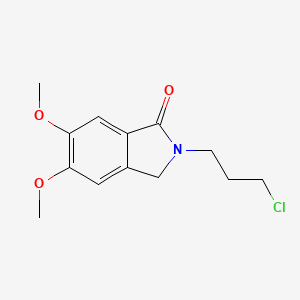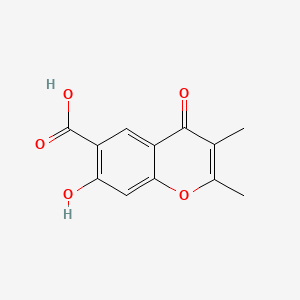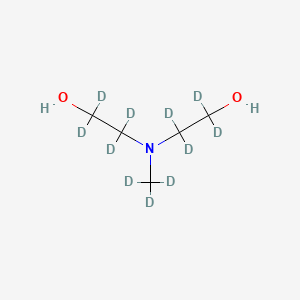
MDEA-d11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MDEA-d11, also known as N-methyl diethanolamine-d11, is a deuterated form of N-methyl diethanolamine. This compound is often used in scientific research due to its unique properties, which include its ability to act as a solvent and its role in various chemical reactions. The deuterated form, this compound, is particularly useful in nuclear magnetic resonance (NMR) spectroscopy as it helps in reducing background signals, thereby providing clearer results.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
MDEA-d11 is synthesized through the ethoxylation of methylamine using ethylene oxide. The reaction can be represented as follows: [ \text{CH}_3\text{NH}_2 + 2 \text{C}_2\text{H}_4\text{O} \rightarrow \text{CH}_3\text{N}(\text{C}_2\text{H}_4\text{OH})_2 ] Another route involves the hydroxymethylation of diethanolamine followed by hydrogenolysis .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using continuous flow reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of catalysts and specific temperature and pressure conditions to optimize the reaction.
Análisis De Reacciones Químicas
Types of Reactions
MDEA-d11 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: this compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as N-methyl diethanolamine oxides and substituted amines.
Aplicaciones Científicas De Investigación
MDEA-d11 has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Utilized in the development of pharmaceuticals and as a marker in metabolic studies.
Industry: Used in the production of surfactants, corrosion inhibitors, and gas treatment processes
Mecanismo De Acción
MDEA-d11 exerts its effects through various mechanisms:
Solvent Action: It acts as a solvent, facilitating the dissolution of other compounds.
Chemical Reactions: Participates in chemical reactions, forming intermediates and final products.
Molecular Targets: Targets specific molecules in biochemical pathways, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Monoethanolamine (MEA): A primary amine used in gas treatment.
Diethanolamine (DEA): A secondary amine with similar applications.
Triethanolamine (TEA): A tertiary amine used in various industrial processes.
Uniqueness
MDEA-d11 is unique due to its deuterated form, which makes it particularly useful in NMR spectroscopy. Its ability to preferentially remove hydrogen sulfide and carbon dioxide from gas streams also sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C5H13NO2 |
|---|---|
Peso molecular |
130.23 g/mol |
Nombre IUPAC |
1,1,2,2-tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)-(trideuteriomethyl)amino]ethanol |
InChI |
InChI=1S/C5H13NO2/c1-6(2-4-7)3-5-8/h7-8H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2 |
Clave InChI |
CRVGTESFCCXCTH-GILSBCIXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C([2H])([2H])C([2H])([2H])O)C([2H])([2H])C([2H])([2H])O |
SMILES canónico |
CN(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(6-O-Acetyl-beta-D-galactopyranosyl)oxy]-7-hydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one](/img/structure/B15295846.png)

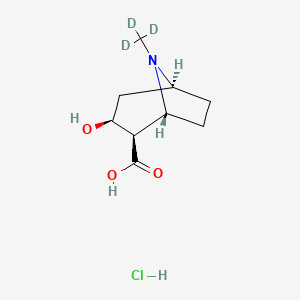
![3-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15295884.png)

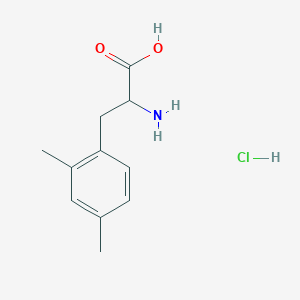
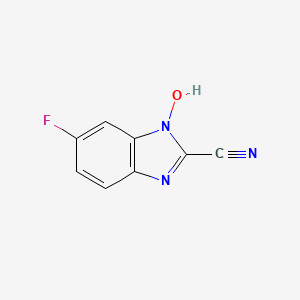
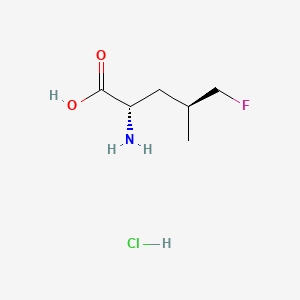
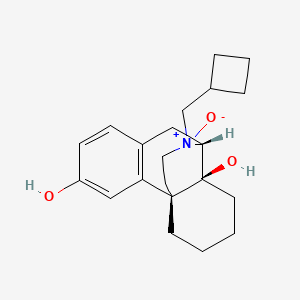
![2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B15295942.png)

